1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring fused to a phenyl group substituted with a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) group at the 4-position of the triazole. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, which ensures high regioselectivity and efficiency . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research .
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)6-3-1-2-4-8(6)16-5-7(9(17)18)14-15-16/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKXLWMTSODOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049872-71-0 | |
| Record name | 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common approach is the Huisgen cycloaddition reaction, where a phenyl azide and a terminal alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring. The trifluoromethyl group can be introduced through subsequent halogenation and trifluoromethylation reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. Large-scale production often involves optimizing reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The triazole ring can be reduced to form a different heterocyclic structure.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions often use reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction reactions may involve hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation can yield carboxylic acid derivatives such as methyl esters or amides.
Reduction can produce triazole derivatives with different ring structures.
Substitution reactions can result in compounds with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Industry: The compound's unique properties make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group is highly electronegative, which can influence the compound's binding affinity to biological targets. The carboxylic acid group can interact with enzymes and receptors, potentially modulating biological processes.
Comparison with Similar Compounds
Positional Isomers of Trifluoromethylphenyl Derivatives
The position of the trifluoromethyl group on the phenyl ring significantly influences physicochemical and biological properties.
Key Findings :
- The 2- and 3-substituted isomers exhibit steric hindrance, affecting molecular conformation and intermolecular interactions. The 4-substituted analog allows for linear packing in crystals due to its symmetry .
- The electron-withdrawing -CF₃ group at the 2-position increases the acidity of the carboxylic acid compared to the 3- and 4-isomers .
Substituent Variations on the Phenyl Ring
Substituents other than -CF₃ alter electronic, steric, and hydrogen-bonding properties.
Key Findings :
Modifications on the Triazole Ring
Variations at the triazole ring’s 5-position influence coordination and biological activity.
Biological Activity
The compound 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H6F3N3O2
- Molecular Weight : 257.17 g/mol
- CAS Number : 113934-33-1
Anticancer Properties
Various studies have indicated that triazole derivatives exhibit significant anticancer activity. The biological activity of this compound has been evaluated against several cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (Cervical) | 9.6 ± 0.7 | |
| CEM (T-Lymphocyte) | Not specified | |
| L1210 (Leukemia) | Not specified | |
| H1437 (Lung) | Comparable to triflorcas |
The compound demonstrated an IC50 value of 9.6 μM against HeLa cells, indicating potent antiproliferative activity. In comparative studies, it was found to be nearly equipotent with other established anticancer agents.
The mechanisms through which triazole derivatives exert their biological effects often involve interactions with specific molecular targets:
- Inhibition of Kinases : The triazole scaffold has been shown to interact with ATP-binding sites in kinases, similar to other known inhibitors such as imatinib. This interaction can lead to the inhibition of tumor growth and proliferation in various cancer types .
- Bioisosterism : The replacement of amide bonds with triazole rings enhances the bioactivity of compounds. For instance, compounds containing the triazole ring exhibited lower IC50 values compared to their amide counterparts .
Case Studies
In a notable study by Passarella et al., the biological activity of a series of triazole derivatives was evaluated in vitro against human cancer cell lines. The study highlighted that the introduction of the triazole moiety significantly improved the antiproliferative activity compared to traditional amide-containing compounds .
Additionally, modifications to the triazole structure led to enhanced selectivity and potency against specific cancer types. For example, derivatives were synthesized that showed marked improvements in activity against renal and gastric cancer cell lines .
Q & A
Q. Basic Research Focus
- 19F NMR : Distinguishes trifluoromethyl group environments (δ −60 to −65 ppm) and confirms para-substitution on the phenyl ring .
- 2D NMR (HSQC, HMBC) : Maps coupling between the triazole proton (δ 8.1–8.3 ppm) and carboxylic acid carbon (δ 170–175 ppm) .
- IR spectroscopy : Identifies carboxylic acid O–H stretches (2500–3000 cm⁻¹) and triazole C–N vibrations (1450–1500 cm⁻¹) .
What computational methods predict the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450) by analyzing hydrogen bonds between the carboxylic acid and catalytic residues .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories, focusing on trifluoromethyl group hydrophobicity and desolvation penalties .
- QSAR modeling : Correlates substituent effects (e.g., fluorine position) with IC50 values using Hammett σ constants or logP calculations .
How does the trifluoromethyl group influence physicochemical properties and metabolic stability?
Q. Basic Research Focus
- Lipophilicity : The CF3 group increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility (2–5 mg/mL in PBS) .
- Metabolic stability : Fluorine’s electronegativity resists oxidative metabolism, as shown in liver microsome assays (t1/2 > 60 min vs. non-fluorinated analogs) .
- Electronic effects : The CF3 group withdraws electrons, lowering the carboxylic acid’s pKa (~2.5 vs. ~4.5 for non-fluorinated analogs), which affects ionization in physiological conditions .
What strategies optimize solubility for in vitro assays without compromising activity?
Q. Advanced Research Focus
- Salt formation : Convert the carboxylic acid to sodium or potassium salts, improving solubility in aqueous buffers (e.g., 20 mM PBS) by 10–20× .
- Co-solvent systems : Use 5–10% PEG-400 or cyclodextrin derivatives to solubilize the compound while maintaining <1% cytotoxicity in cell lines .
- Prodrug design : Synthesize methyl esters or amides for improved bioavailability, followed by enzymatic hydrolysis in target tissues .
How do researchers validate the compound’s role in enzyme inhibition mechanisms?
Q. Advanced Research Focus
- Kinetic assays : Measure Ki values via Lineweaver-Burk plots, comparing inhibition patterns (competitive vs. non-competitive) with known inhibitors .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions with hydrophobic enzyme pockets .
- Crystallography : Resolve co-crystal structures (2.0–2.5 Å resolution) to visualize trifluoromethyl-phenyl stacking interactions with aromatic enzyme residues .
What analytical workflows address synthetic byproduct formation during scale-up?
Q. Basic Research Focus
- Process analytical technology (PAT) : Monitor reactions in real-time using inline FTIR to detect byproducts like regioisomeric triazoles .
- Purification protocols : Combine flash chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water) to isolate the product in >90% yield .
- Quality control : Implement LC-MS/MS for trace analysis of genotoxic impurities (e.g., alkylating agents) at ppm levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
